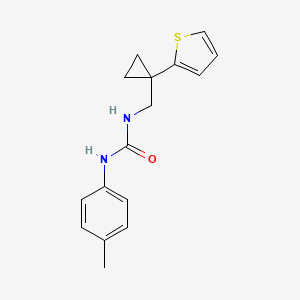

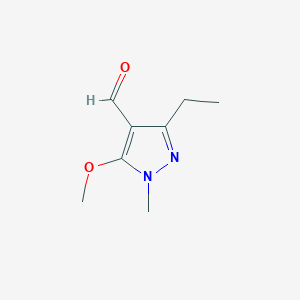

![molecular formula C24H21N3OS3 B2357044 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine CAS No. 862975-65-3](/img/structure/B2357044.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . For instance, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis and Spectroscopic Characterization

A study by Ermiş and Durmuş (2020) explored the synthesis of novel thiophene-benzothiazole derivative compounds, including the N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine, using microwave-assisted methods. This approach resulted in high yields and efficient synthesis. The compounds were characterized through various spectroscopic techniques, and their electronic absorption behaviors were examined in different solvents. The study emphasized the importance of these compounds in scientific research due to their unique spectroscopic characteristics (Ermiş & Durmuş, 2020).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) investigated the biological activities of a series of Schiff bases derived from compounds like this compound. They found that some of these compounds exhibited strong antimicrobial activity and DNA protective ability against oxidative stress. These findings suggest potential applications in the development of new therapeutic strategies and antimicrobial agents (Gür et al., 2020).

Urease Enzyme Inhibition and Nitric Oxide Scavenging

A study by Gull et al. (2013) on benzothiazole derivatives, including this compound, demonstrated their potential in inhibiting urease enzyme and scavenging nitric oxide. These properties indicate their potential in the development of treatments for conditions involving nitric oxide and urease-related pathologies (Gull et al., 2013).

Anti-tubercular Agents

Maurya et al. (2013) synthesized various derivatives, including those related to this compound, and evaluated their anti-tubercular activity. They discovered that some compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential use as anti-tubercular agents (Maurya et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of this compound are enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to interact with kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . These targets are essential for maintaining cellular homeostasis and responding to external stimuli.

Mode of Action

The compound binds to the active sites of its target enzymes, inhibiting their activity. This binding is typically mediated through hydrogen bonds and hydrophobic interactions, leading to conformational changes in the enzyme structure . As a result, the downstream signaling pathways are disrupted, leading to altered cellular responses such as reduced proliferation or increased apoptosis.

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation . Inhibition of these pathways results in decreased cell growth and increased sensitivity to apoptotic signals. This disruption can lead to significant downstream effects, including changes in gene expression and metabolic activity.

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and metabolized primarily in the liver through cytochrome P450 enzymes . The compound has a moderate half-life, allowing for sustained therapeutic levels with appropriate dosing. Its excretion is mainly via the renal route.

Result of Action

At the molecular level, the compound’s action results in the inhibition of key signaling enzymes, leading to reduced phosphorylation of downstream targets . This inhibition translates to decreased cellular proliferation and increased apoptosis. At the cellular level, these effects manifest as reduced tumor growth in cancer models and potential therapeutic benefits in other proliferative disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its solubility but could also lead to faster degradation. Similarly, high temperatures might increase its activity but reduce its stability. The presence of competing substrates or inhibitors can also modulate its effectiveness.

This comprehensive understanding of the compound’s mechanism of action highlights its potential as a therapeutic agent in various diseases, particularly those involving dysregulated cell signaling pathways.

: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds : Current advances in the synthetic strategies of 2-arylbenzothiazole : An efficient approach to construct benzisothiazol-3 (2) : Synthesis, Characterization and Antibacterial Studies of N : Recent insights into antibacterial potential of benzothiazole : Environmental factors affecting drug stability

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS3/c1-13-7-9-15-19(11-13)30-23(21(15)22-25-16-5-3-4-6-18(16)29-22)27-24-26-17-10-8-14(28-2)12-20(17)31-24/h3-6,8,10,12-13H,7,9,11H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRYNFNDGLHZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(S5)C=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

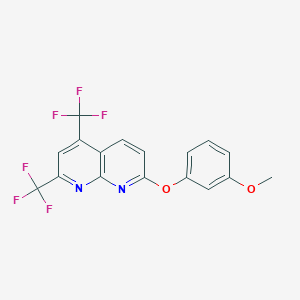

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)

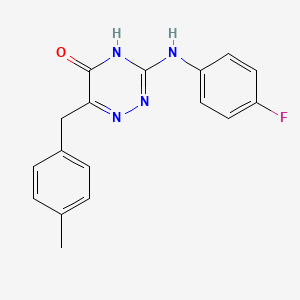

![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)

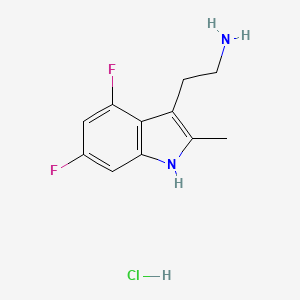

![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)